molecular formula C18H16FN3O3S2 B2400685 Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448127-98-7

Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2400685
CAS No.: 1448127-98-7
M. Wt: 405.46
InChI Key: YGRCICYMYFRIBK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Structural Analysis

The compound has been a subject of interest in synthesizing novel bioactive heterocycles. For example, a study detailed the synthesis and structural exploration of a related compound, which was evaluated for antiproliferative activity. The molecular structure of this compound was characterized using various spectroscopic methods and confirmed by X-ray diffraction studies. Such compounds often exhibit interesting biological activities, making them potential candidates for further drug development (Prasad et al., 2018).

Antimicrobial Activity

Compounds with similar structural frameworks have been investigated for their antimicrobial properties. For instance, benzothiazole derivatives were synthesized and exhibited variable and modest activity against strains of bacteria and fungi. This suggests the potential for these compounds to be developed into new antimicrobial agents with specific target profiles (Patel et al., 2011).

Anticonvulsant Agents

Derivatives of the compound have been explored as sodium channel blockers and anticonvulsant agents. One study synthesized a series of derivatives and evaluated their anticonvulsant activities, revealing significant potential in this area. The findings indicate that modifications to the compound can lead to significant bioactive properties, highlighting the importance of such compounds in medicinal chemistry (Malik & Khan, 2014).

Optical and Photophysical Properties

Another area of research has focused on the optical and photophysical properties of benzothiadiazole derivatives. These compounds have been found to exhibit large two-photon and excited-state absorption, making them attractive for applications in optical materials and technologies. The investigation of such properties can lead to the development of novel materials for photonic and electronic devices (Belfield et al., 2014).

Theoretical Studies and Computational Analysis

Theoretical studies and density functional theory (DFT) calculations have been employed to investigate the properties of related compounds. These studies provide insights into the molecular structures, electronic properties, and reactivity of these compounds, contributing to a deeper understanding of their potential applications. Computational analysis can guide the design and synthesis of new derivatives with optimized properties for various applications (Karthik et al., 2021).

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c19-13-2-4-14(5-3-13)27(24,25)15-7-9-22(10-8-15)18(23)12-1-6-16-17(11-12)21-26-20-16/h1-6,11,15H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRCICYMYFRIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.